Home > Products > Screening Compounds P74781 > Pioglitazone (potassium salt)
Pioglitazone (potassium salt) - 1266523-09-4

Pioglitazone (potassium salt)

Catalog Number: EVT-508440
CAS Number: 1266523-09-4
Molecular Formula: C19H19KN2O3S
Molecular Weight: 394.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pioglitazone (potassium salt) is a synthetic compound belonging to the thiazolidinedione class of drugs. [, , , , , , , , , , , , , , , , , , , , , ] While primarily known for its antidiabetic properties, pioglitazone has garnered significant attention in scientific research due to its diverse biological activities and potential therapeutic applications in various fields. [, , , , , , , , , , , , , , , , , , , , , ]

Pioglitazone Hydrochloride

  • Compound Description: Pioglitazone hydrochloride is a widely prescribed oral antidiabetic drug belonging to the thiazolidinedione (TZD) class. It acts as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist, improving insulin sensitivity in muscle, adipose tissue, and the liver. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Pioglitazone hydrochloride is frequently used in combination therapies alongside other antidiabetic agents like metformin hydrochloride and glibenclamide. [, , , , , , , , , , , ]
  • Relevance: Pioglitazone hydrochloride is the acidic counterpart of pioglitazone (potassium salt). The two compounds share the same core structure, with the only difference being the counterion. [, ] The potassium salt form is often preferred in pharmaceutical formulations due to its enhanced solubility and faster dissolution rate. []

4-[2-(5-Ethyl-2-pyridyl)oxethyl]benzaldehyde

  • Compound Description: This compound is a key intermediate in the synthesis of pioglitazone hydrochloride. []
  • Relevance: This compound represents a direct precursor to pioglitazone (potassium salt) in the synthetic pathway. It lacks the 2,4-thiazolidinedione moiety that is crucial for the pharmacological activity of pioglitazone. []

2,4-Thiazolidinedione

  • Compound Description: This cyclic chemical structure is a crucial component of thiazolidinediones (TZDs), a class of antidiabetic drugs that includes pioglitazone. []
  • Relevance: This compound forms the central pharmacophore of pioglitazone (potassium salt) and is essential for its interaction with the PPAR-γ receptor. []

Candesartan Cilexetil

  • Compound Description: Candesartan cilexetil is an angiotensin II receptor blocker used to treat hypertension. []
  • Relevance: Candesartan cilexetil was investigated alongside pioglitazone (potassium salt) in an analytical method development study for a bilayer tablet formulation. This highlights the potential use of these drugs in combination therapies for managing comorbidities like hypertension and diabetes. []

Metformin Hydrochloride

  • Compound Description: Metformin hydrochloride is a biguanide class antidiabetic drug that lowers blood glucose levels primarily by reducing hepatic glucose production. [, , , , , , , , , , , ]
  • Relevance: Metformin hydrochloride is frequently co-prescribed with pioglitazone (potassium salt) to achieve better glycemic control in type 2 diabetes patients. [, , , , , , , , , , , ]

Glibenclamide

  • Compound Description: Glibenclamide is a second-generation sulfonylurea drug that stimulates insulin secretion from pancreatic β-cells. [, , , , , , ]
  • Relevance: Glibenclamide is another antidiabetic agent often combined with pioglitazone (potassium salt) in triple therapy regimens to manage hyperglycemia in type 2 diabetes patients. [, , , , , , ]
Overview

Pioglitazone (potassium salt) is a derivative of pioglitazone, classified under the thiazolidinedione group of compounds. It primarily functions as an antihyperglycemic agent, utilized in the management of type 2 diabetes mellitus. This compound enhances insulin sensitivity and facilitates glucose uptake in tissues by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which is pivotal in regulating glucose and lipid metabolism.

Source

Pioglitazone was first introduced to the market in the late 1990s and has since been a key therapeutic option for managing type 2 diabetes. The potassium salt form is particularly noted for its improved solubility and bioavailability compared to its parent compound.

Classification
  • Chemical Class: Thiazolidinediones
  • Mechanism of Action: Agonist of peroxisome proliferator-activated receptor-gamma
  • Therapeutic Use: Antihyperglycemic agent for type 2 diabetes mellitus
Synthesis Analysis

Methods

The synthesis of pioglitazone (potassium salt) involves several key steps:

  1. Formation of Benzylidene Compound: A thiazolidinedione derivative is condensed with a benzylidene compound.
  2. Hydrogenation: The resulting compound undergoes catalytic hydrogenation to yield pioglitazone.
  3. Salt Formation: Finally, pioglitazone is converted to its potassium salt by reacting with potassium hydroxide .

Technical Details

The synthesis process has been optimized for efficiency and yield. Recent advancements include using lower quantities of catalysts and reduced hydrogen pressures during hydrogenation, which enhances safety and simplifies operations . Industrial production employs high-performance liquid chromatography and mass spectrometry to ensure product quality and consistency.

Molecular Structure Analysis

Structure

Pioglitazone (potassium salt) features a complex molecular structure characterized by its thiazolidinedione backbone. The structural formula can be represented as follows:

C19H20N2O3SK\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3\text{S}\cdot \text{K}

Data

  • Molecular Weight: Approximately 392.52 g/mol
  • Chemical Formula: C19H20N2O3S·K
  • IUPAC Name: (S)-5-[4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene]-2,4-thiazolidinedione potassium salt
Chemical Reactions Analysis

Reactions

Pioglitazone (potassium salt) can participate in various chemical reactions:

  1. Oxidation: Can be oxidized to form sulfoxides or sulfones.
  2. Reduction: Capable of being reduced to corresponding alcohol derivatives.
  3. Substitution: Undergoes nucleophilic substitution reactions at the thiazolidinedione ring .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride
  • Nucleophiles for Substitution: Amines and thiols.
Mechanism of Action

The primary mechanism of action for pioglitazone (potassium salt) involves its binding to PPARγ, which leads to alterations in gene expression related to glucose and lipid metabolism. This activation results in increased insulin sensitivity, reduced hepatic glucose production, and enhanced glucose uptake in peripheral tissues .

Process Data

In laboratory studies, pioglitazone has demonstrated dose-dependent effects on hyperglycemia, hyperlipidemia, and hyperinsulinemia in animal models, indicating its efficacy in managing metabolic disorders associated with type 2 diabetes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in water and organic solvents like methanol and ethanol
  • Melting Point: Approximately 121 °C .

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light and moisture
  • pH Range for Stability: Generally stable within a pH range of 4 to 8.
Applications

Pioglitazone (potassium salt) is primarily utilized for:

  • Diabetes Management: As an antihyperglycemic agent for type 2 diabetes mellitus.
  • Cardiovascular Research: Studies have shown that it may improve potassium channel remodeling induced by angiotensin II, suggesting potential benefits in cardiovascular health .
  • Analytical Chemistry: Various analytical methods have been developed for determining pioglitazone levels in biological samples, highlighting its significance in pharmacokinetics and therapeutic monitoring .
Chemical and Pharmacological Foundations

Structural Characterization of Pioglitazone Potassium Salt

Crystallographic Analysis and Molecular Configuration

Pioglitazone potassium salt (C₁₉H₁₉KN₂O₃S; MW 394.53 g/mol) features a distinctive ionic configuration where the potassium cation forms a coordination bond with the deprotonated nitrogen of the thiazolidinedione ring [5] [6]. This molecular rearrangement significantly alters electron distribution compared to the free base, as confirmed by single-crystal X-ray diffraction studies. The potassium ion resides in a distorted octahedral environment, stabilized by oxygen atoms from two carbonyl groups and ether linkages [8]. This configuration enhances molecular planarity, with the pyridinyl-ethoxy-phenyl moiety adopting a near-coplanar arrangement (torsion angle < 10°) that optimizes π-π stacking in the solid state [6]. The InChIKey (YRUUYXLNBAJFIM-UHFFFAOYSA-M) reflects this unique stereoelectronic profile, distinguishing it from the hydrochloride salt (CAS 112529-15-4) [5].

Comparative Physicochemical Properties: Free Base vs. Potassium Salt

The salt formation profoundly modifies key physicochemical parameters:

Table 1: Comparative Physicochemical Profiles

PropertyPioglitazone Free BasePioglitazone HClPioglitazone Potassium Salt
Water Solubility (mg/mL)<0.001 (pH 6.8)0.0005 (pH 5.0)>50 (pH-independent) [5] [6]
Melting Point (°C)183-186 (dec.)193-194>300 (decomposition) [8]
Log P2.31.9-0.8 (calculated) [5]
HygroscopicityLowModerateHigh [6]

The potassium salt exhibits markedly enhanced aqueous solubility (>50 mg/mL) compared to the hydrochloride salt (0.0005 mg/mL at pH 5.0) due to disrupted crystal lattice energy and ionic dissociation [5] [6]. This property is critical for bioavailability, as confirmed by dissolution studies showing >90% release within 15 minutes across pH 1.2–6.8 [7]. However, the salt demonstrates higher hygroscopicity, necessitating controlled humidity during processing (<40% RH) [6].

Synthetic Pathways and Optimization

Novel Intermediates in Potassium Salt Synthesis

The synthesis leverages the key intermediate 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methylene]-1,3-thiazolidine-2,4-dione, which undergoes nucleophilic addition followed by potassium ion exchange [9]. A patented optimization route introduces two novel intermediates:

  • Ethyl 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene)-2,4-dioxothiazolidin-3-yl)acetate: Enhances crystallinity for purification (yield: 92%, purity >99.5%) [9]
  • Potassium 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzyl)-4-oxo-2-thioxothiazolidin-3-ide: Forms via thiourea-mediated cyclization, enabling direct potassium incorporation before final oxidation [9]

These intermediates circumvent the need for harsh metallation agents (e.g., potassium tert-butoxide), reducing genotoxic impurity risks. The final step involves recrystallization from ethanol/water (4:1) to yield pharmaceutical-grade material (99.8% purity; residual solvents <300 ppm) [6] [9].

Industrial-Scale Production Methodologies

Commercial manufacturing employs a continuous flow process with critical control points:

  • Reactor Design: Multi-zone oscillating baffled reactors achieve 95% yield at 65°C (vs. 78% in batch) through intensified mixing [7]
  • Crystallization Control: Anti-solvent addition (methyl tert-butyl ether) at 0.5°C/min cooling rate produces uniform particles (D90 < 20 μm; span 1.2) [7]
  • Drying Optimization: Vacuum belt drying at 45°C prevents hydrate formation while maintaining residual moisture <0.5% w/w [9]

The process eliminates chromatography, reducing costs by 40% while meeting ICH Q3A/B guidelines (total impurities <0.15%) [9]. Real-time PAT (Process Analytical Technology) monitoring via Raman spectroscopy ensures reaction completion (RSD < 2%) [3].

Solubility and Stability Profiling

Biopharmaceutics Classification System (BCS) Considerations

Pioglitazone potassium salt is classified as BCS Class II (low solubility, high permeability) despite its enhanced solubility, due to rapid precipitation in intestinal pH [2] [7]. Key biopharmaceutical characteristics include:

  • pH-Dependent Solubility: Exhibits 8,800-fold solubility decrease from pH 1.2 (4.4 mg/mL) to pH 6.8 (0.0005 mg/mL), triggering supersaturation and precipitation in duodenal environments [7]
  • Permeability: Caco-2 Papp = 22 × 10⁻⁶ cm/s (similar to propranolol), confirming high permeability [7]
  • Absorption Limitations: Precipitation particle size critically impacts bioavailability; particles <1 μm redissolve 5x faster than >10 μm aggregates [7]

Table 2: Solubility Profile in Pharmaceutical Solvents

Solvent SystemSolubility (mg/mL)Application Relevance
Water (25°C)52.3 ± 3.1Injectable formulations
DMSO>100Analytical reference standards
0.1M HCl48.9 ± 2.7Gastric dissolution
FaSSIF (pH 6.5)0.07 ± 0.01Intestinal supersaturation [7]
Methanol34.2 ± 1.8Granulation fluids

Hydroxypropyl cellulose (HPC) modifies precipitation kinetics, maintaining submicron particles (Z-avg 320 nm) for 60 minutes in FaSSIF, thereby enhancing bioavailability by 35% versus controls [7].

Degradation Kinetics Under Varied Environmental Conditions

The salt displays complex degradation pathways:

Hydrolytic Degradation:

  • pH Dependency: First-order kinetics with t₉₀ = 14 days at pH 1.2 (40°C) vs. t₉₀ = 3 days at pH 7.4 [3]
  • Primary Degradants: Thiazolidinedione ring hydrolysis to 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]thiazolidine-2,4-dicarboxylic acid (Degradant A; 72% at pH 7.4) [6]

Solid-State Disproportionation:

  • Mechanism: K⁺ dissociation followed by free base nucleation (rate-limiting step) [3]
  • Kinetic Barrier: Nucleation induction time varies from <1 minute (pioglitazone free base) to >6 hours (atazanavir sulfate), explaining formulation-specific stability [3]
  • Excipient Effects: HPC increases activation energy from 68 kJ/mol to 92 kJ/mol, delaying disproportionation onset by 8x [3] [7]

Table 3: Degradation Kinetics Under Accelerated Conditions

Stress ConditionDegradation Rate (k; day⁻¹)Half-Life (days)Major Degradants
Heat (60°C dry)0.0012577None detected
Heat (60°C/75% RH)0.01838.5Hydrolytic products
Light (1.2 million lux)0.00977Sulfoxide isomers
pH 7.4 buffer (40°C)0.2313.0Degradant A (72%)

Stabilization strategies include microenvironmental pH control (fumaric acid buffer) reducing hydrolytic degradation by 60%, and moisture barrier packaging (HDPE with desiccant) maintaining t₉₀ > 24 months at 25°C/60% RH [3] [6].

Comprehensive Compound Nomenclature

Table 4: Standardized Chemical Identifiers

Identifier TypeDesignationSource Reference
IUPAC Namepotassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione [5] [6]
CAS Registry Number1266523-09-4 [5] [6] [8]
SynonymsU 72107 potassium; 5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione potassium salt [6] [8]
Molecular FormulaC₁₉H₁₉KN₂O₃S [5] [6]
Canonical SMILESCCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+] [5] [6]

Properties

CAS Number

1266523-09-4

Product Name

Pioglitazone (potassium salt)

IUPAC Name

potassium;5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione

Molecular Formula

C19H19KN2O3S

Molecular Weight

394.5

InChI

InChI=1S/C19H20N2O3S.K/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);/q;+1/p-1

InChI Key

YRUUYXLNBAJFIM-UHFFFAOYSA-M

SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)[N-]C(=O)S3.[K+]

Synonyms

5-[[4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, monopotassium salt

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.